molecular formula C15H26N4O2 B11787632 tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B11787632
M. Wt: 294.39 g/mol
InChI Key: QFYGTLWLLHXRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H26N4O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the pyrazole ring and the amino group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in various chemical reactions and applications.

Properties

Molecular Formula

C15H26N4O2

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3

InChI Key

QFYGTLWLLHXRFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.